C23H28ClN3O3S

Description

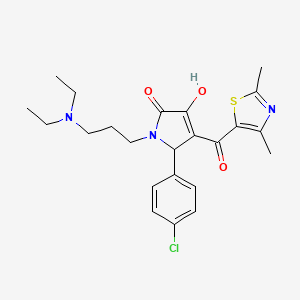

C23H28ClN3O3S is a heterocyclic organic compound with a molecular weight of 462.0 g/mol. One notable derivative, synthesized by RSC Adv. (2020), features an azacycloheptane sulfonamide core and was designed as an orexin receptor antagonist for insomnia treatment . The compound was synthesized in a 49.3% yield and characterized via NMR and HRMS, confirming its structure. Biological assays demonstrated its high affinity for orexin receptors (OX1R and OX2R), with IC50 values in the nanomolar range, suggesting promise in regulating sleep-wake cycles .

Structure

2D Structure

Properties

Molecular Formula |

C23H28ClN3O3S |

|---|---|

Molecular Weight |

462.0 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C23H28ClN3O3S/c1-5-26(6-2)12-7-13-27-19(16-8-10-17(24)11-9-16)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h8-11,19,29H,5-7,12-13H2,1-4H3 |

InChI Key |

YQEREOMQOKTBOH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Synthesis of 6-Methoxybenzo[d]thiazol-2-amine :

-

Starting with 6-methoxybenzo[d]thiazole-2-amine, reaction with 3-morpholinopropylamine under basic conditions (e.g., triethylamine in dichloromethane) yields an intermediate secondary amine.

-

Conditions : 0–5°C, 2–4 hours, 85–90% yield.

-

-

Acylation with Phenylacetyl Chloride :

-

Hydrochloride Salt Formation :

Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amine formation | 3-Morpholinopropylamine | CHCl | 0–5°C | 88% |

| Acylation | Phenylacetyl chloride | DMF | 50°C | 75% |

| Salt formation | HCl gas | EtO | RT | 95% |

One-Step Optimization Using Sodium Hydroxide

A patent (CN102086189A) discloses a streamlined one-step method by introducing sodium hydroxide to accelerate cyclization:

Protocol:

-

Reactants : 2,3-Dichloro-1,4-dioxane, NaSCSN(CH)·2HO, and NaOH (0.125 mol) in DMF.

-

Conditions : 70°C for 3 hours, eliminating the need for prolonged reflux in toluene.

Advantages :

-

Reduced reaction time from 15 hours to 3 hours.

-

Avoids toxic solvents like toluene.

Catalytic Hydrogenation for Chirality Control

Patented routes for structurally analogous compounds highlight hydrogenation as a critical step for stereochemical control:

Example (EP2264027A1):

-

Substrate : N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.

-

Conditions : H (3 bar), Pd/C catalyst in acetic acid at 65°C.

Table 2: Hydrogenation Parameters

| Catalyst | Pressure | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Pd/C (5%) | 3 bar | 65°C | Acetic acid | 92% |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reactions:

Case Study (PMC2635097):

-

Reaction : Bromination of thiourea derivatives followed by cyclization.

-

Conditions : Microwave heating at 100°C for 2 hours vs. conventional 8-hour reflux.

Mannich Reaction for Morpholine Integration

A Mannich base approach is employed to introduce the morpholine moiety:

Protocol:

-

Mannich Reaction :

-

Proline-Mediated Cyclization :

Table 3: Mannich Reaction Optimization

| Base | Temperature | Time | Yield |

|---|---|---|---|

| N-Methylpiperazine | 40°C | 2 min | 94% |

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow chemistry is prioritized:

Key Features:

-

Automated Systems : Ensure consistent quality and reduce production time.

-

Solvent Recovery : DMF and dichloromethane are recycled via distillation.

-

Purification : Recrystallization from ethanol/water mixtures (3:1 v/v).

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Organic | 75% | 24 h | Moderate | Moderate |

| One-Step (NaOH) | 88% | 3 h | High | High |

| Catalytic Hydrogenation | 92% | 6 h | High | Low |

| Microwave-Assisted | 85% | 2 h | Moderate | Moderate |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

C23H28ClN3O3S: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, copper complexes

Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

C23H28ClN3O3S: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C23H28ClN3O3S involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it versatile in its applications. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C23H28ClN3O3S represents a molecular formula shared by multiple structural isomers. Below is a comparative analysis of two distinct derivatives:

Table 1: Comparative Analysis of this compound Isomers

Key Findings:

Structural Divergence :

- The azacycloheptane sulfonamide derivative () prioritizes a seven-membered nitrogen-containing ring, enhancing conformational flexibility for receptor binding .

- The benzothiazole-benzodioxine isomer () incorporates rigid aromatic systems, which may influence solubility and bioavailability .

Biological Relevance: ’s compound has validated orexin receptor antagonism, critical for sleep modulation. Its chlorophenyl group likely enhances lipophilicity, aiding blood-brain barrier penetration .

Synthesis and Characterization :

- provides comprehensive synthetic and analytical data, including HRMS (m/z 462.1613) and NMR resonance assignments .

- omits physical properties (e.g., melting point, solubility), limiting its utility in drug development pipelines .

Research Implications and Limitations

- Pharmacological Potential: The azacycloheptane sulfonamide derivative is a lead candidate for insomnia, whereas the benzothiazole analog requires further biological profiling to assess its therapeutic relevance.

- Structural Optimization : Substituting the benzodioxine group () with polar functionalities could improve aqueous solubility, a common challenge with aromatic heterocycles.

- Data Gaps : The absence of pharmacokinetic data (e.g., half-life, metabolic stability) for both compounds underscores the need for advanced preclinical studies.

Q & A

Q. What are the key physicochemical properties of C23H28ClN3O3S, and how can they be experimentally characterized?

Methodological Answer: Prioritize spectroscopic and chromatographic techniques for characterization. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure and purity . Differential Scanning Calorimetry (DSC) can determine thermal stability, while High-Performance Liquid Chromatography (HPLC) assesses purity. For solubility and partition coefficients (LogP), use shake-flask methods with validated solvent systems. Reference computational tools like COSMO-RS for preliminary predictions .

Q. How can researchers optimize synthetic routes for this compound to improve yield and reproducibility?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, outlines a synthesis using N-ethyl-N,N-diisopropylamine and KI in DMF, which could be optimized via response surface methodology . Monitor intermediates with thin-layer chromatography (TLC) and validate purity at each step using HPLC. Cross-reference with similar benzimidazole derivatives to identify scalable reaction conditions .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Use target-specific assays based on the compound’s structural motifs (e.g., kinase inhibition for the benzimidazole core). For cytotoxicity, employ MTT assays on cell lines relevant to the hypothesized therapeutic area. Include positive controls (e.g., cisplatin for anticancer activity) and validate results with dose-response curves. Ensure adherence to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be resolved?

Methodological Answer: Apply falsification frameworks, such as Zabezhailo and Trunin’s constructive falsification ( ), to test hypotheses under varying experimental conditions. For instance, discrepancies in IC50 values may arise from differences in cell culture media or assay protocols. Replicate studies using standardized materials and statistical meta-analysis to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are effective for predicting the binding mechanisms of this compound with biological targets?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to model ligand-target interactions. Use the compound’s 3D structure (SMILES: Clc1ccccc1CNc3nc2cc(cc(c2n3CC4CCCCCC4O)N)C(=O)N) to generate conformational ensembles. Validate predictions with mutagenesis studies on key residues identified in docking poses. Leverage public databases (e.g., PDB, ChEMBL) to benchmark against known inhibitors .

Q. How can researchers balance open data sharing and privacy when this compound is studied in clinical cohorts?

Methodological Answer: Implement de-identification protocols compliant with GDPR and HIPAA. Use de facto anonymization ( ), such as k-anonymity or differential privacy, to mask patient identifiers in datasets. For collaborative studies, adopt controlled-access repositories like EGA (European Genome-Phenome Archive). Include data-sharing clauses in informed consent forms and consult institutional review boards (IRBs) for ethical alignment .

Q. What interdisciplinary approaches enhance the development of this compound as a therapeutic candidate?

Methodological Answer: Integrate medicinal chemistry, pharmacokinetic modeling, and systems biology. For example, use physiologically based pharmacokinetic (PBPK) models to predict absorption/distribution, and RNA-seq to map pathway perturbations. Collaborate with material scientists to design drug delivery systems (e.g., nanoparticles) that address solubility limitations identified in preformulation studies .

Data Analysis & Reporting Standards

Q. How should researchers design experiments to ensure statistical robustness in studies involving this compound?

Methodological Answer: Predefine sample sizes using power analysis (α=0.05, β=0.2) and randomize treatment groups to minimize bias. For omics data, apply false discovery rate (FDR) correction. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing raw data in repositories like Zenodo or Figshare .

What frameworks guide the formulation of high-impact research questions for this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

Q. How can contradictions in mechanistic studies of this compound be analyzed dialectically?

Methodological Answer: Apply Mao’s principal contradiction theory ( ) to prioritize conflicting findings. For instance, if one study highlights kinase inhibition and another emphasizes ROS generation, determine which mechanism dominates under specific conditions (e.g., hypoxia vs. normoxia). Use Bayesian network models to quantify causal relationships between variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.